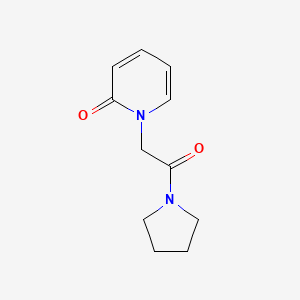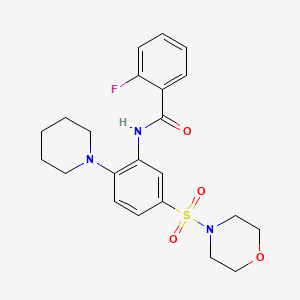
2-(Azocane-1-carbonyl)chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azocane-1-carbonyl)chromen-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as ACC and belongs to the class of azocane derivatives. ACC has been extensively studied for its pharmacological properties and has shown promising results in various research studies.
Mécanisme D'action
The mechanism of action of 2-(Azocane-1-carbonyl)chromen-4-one is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. ACC has been shown to inhibit the activity of various enzymes and proteins that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
ACC has been shown to possess various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. ACC has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, ACC has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
ACC has several advantages for lab experiments. The compound is stable and can be easily synthesized in the laboratory. ACC is also soluble in a variety of solvents, making it easy to work with in different experimental settings. However, ACC has some limitations for lab experiments. The compound is relatively expensive, and large quantities are required for some experiments. Additionally, the synthesis of ACC is a complex process that requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on 2-(Azocane-1-carbonyl)chromen-4-one. One potential direction is the development of new synthetic routes for ACC that are more efficient and cost-effective. Another direction is the investigation of the compound's potential use in treating other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of ACC and its potential toxicity in humans.
Conclusion:
In conclusion, 2-(Azocane-1-carbonyl)chromen-4-one is a synthetic compound that has shown promising results in scientific research. The compound has potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. ACC has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential of ACC as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-(Azocane-1-carbonyl)chromen-4-one involves the reaction of chromone with azocane-1-carbonyl chloride in the presence of a base. The reaction leads to the formation of ACC as a yellow crystalline solid. The synthesis of ACC is a complex process that requires careful handling of chemicals and precise reaction conditions.
Applications De Recherche Scientifique
ACC has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. ACC has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(azocane-1-carbonyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-14-12-16(21-15-9-5-4-8-13(14)15)17(20)18-10-6-2-1-3-7-11-18/h4-5,8-9,12H,1-3,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUWIFRNQKUKBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7499586.png)

![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate](/img/structure/B7499596.png)

![2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7499612.png)

![[4-[(2-Methylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499628.png)




![Phenyl N-[4-(hydroxymethyl)phenyl]carbamate](/img/structure/B7499676.png)

